REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]=[CH:8]2.[C:15](Cl)(=[O:17])[CH3:16].[Cl-].[Cl-].[Cl-].[Al+3]>>[C:15]([C:6]1[CH2:7][CH2:8][C:9]2[C:4](=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][C:10]=2[O:13][CH3:14])[CH:5]=1)(=[O:17])[CH3:16] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC=CC2=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC=CC2=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
7 (± 2) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
acyl chloride
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at the temperature of −35°+25° C.
|
Type
|
CUSTOM
|
Details
|
preferably at 0° C
|
Type
|
CUSTOM
|
Details
|
After the usual work-up and crystallisation with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(C=CC(=C2CC1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |